

Spectroscopic Data Interpretation of Prop-1-ene-1-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: Prop-1-ene-1-sulfonamide

Cat. No.: B15306723

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Disclaimer: Specific experimental spectroscopic data for **prop-1-ene-1-sulfonamide** is not readily available in the public domain. The data presented in this guide is inferred based on the analysis of its constitutional isomers, related vinyl sulfonamides, and general principles of spectroscopic interpretation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing expected spectroscopic characteristics and standardized analytical methodologies. Experimental verification is crucial for the definitive characterization of **prop-1-ene-1-sulfonamide**.

Introduction

Prop-1-ene-1-sulfonamide is an organic compound containing a sulfonamide functional group attached to a propenyl chain. As a member of the vinyl sulfonamide class, it holds potential interest in medicinal chemistry and materials science due to the reactivity of the vinyl group and the biological significance of the sulfonamide moiety. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **prop-1-ene-1-sulfonamide**, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **prop-1-ene-1-sulfonamide**. These values are estimations based on known data for analogous compounds

and typical spectroscopic ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Prop-1-ene-1-sulfonamide**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|-----------------|
| ~ 6.0 - 6.5 | Doublet of Quartets | 1H | H-1 (Vinyl) |
| ~ 6.5 - 7.0 | Doublet of Quartets | 1H | H-2 (Vinyl) |
| ~ 1.9 - 2.1 | Doublet of Doublets | 3H | H-3 (Methyl) |
| ~ 5.0 - 7.0 | Broad Singlet | 2H | NH ₂ |

Solvent: CDCl_3 or DMSO-d_6 . The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Prop-1-ene-1-sulfonamide**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------|
| ~ 130 - 140 | C-1 (Vinyl) |
| ~ 120 - 130 | C-2 (Vinyl) |
| ~ 15 - 20 | C-3 (Methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **Prop-1-ene-1-sulfonamide**

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|------------------------|
| 3400 - 3300 | Medium | N-H Asymmetric Stretch |
| 3300 - 3200 | Medium | N-H Symmetric Stretch |
| 3100 - 3000 | Medium | C-H Stretch (Vinyl) |
| 2950 - 2850 | Medium | C-H Stretch (Methyl) |
| 1650 - 1600 | Medium | C=C Stretch |
| 1350 - 1300 | Strong | S=O Asymmetric Stretch |
| 1170 - 1140 | Strong | S=O Symmetric Stretch |
| 950 - 900 | Strong | S-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments for **Prop-1-ene-1-sulfonamide**

| m/z | Formula | Identity |
|-----|---|--------------------------------|
| 121 | C ₃ H ₇ NO ₂ S | Molecular Ion [M] ⁺ |
| 106 | C ₃ H ₆ NS | [M-O] ⁺ |
| 79 | SO ₂ NH | Sulfonamide fragment |
| 56 | C ₃ H ₄ S | Thiopropenyl fragment |
| 41 | C ₃ H ₅ | Allyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as **prop-1-ene-1-sulfonamide**.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Switch the probe to the carbon frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.^{[1][2]}
 - The mixture should be a fine, homogeneous powder.^[1]
- Pellet Formation:
 - Place the powdered mixture into a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[1]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

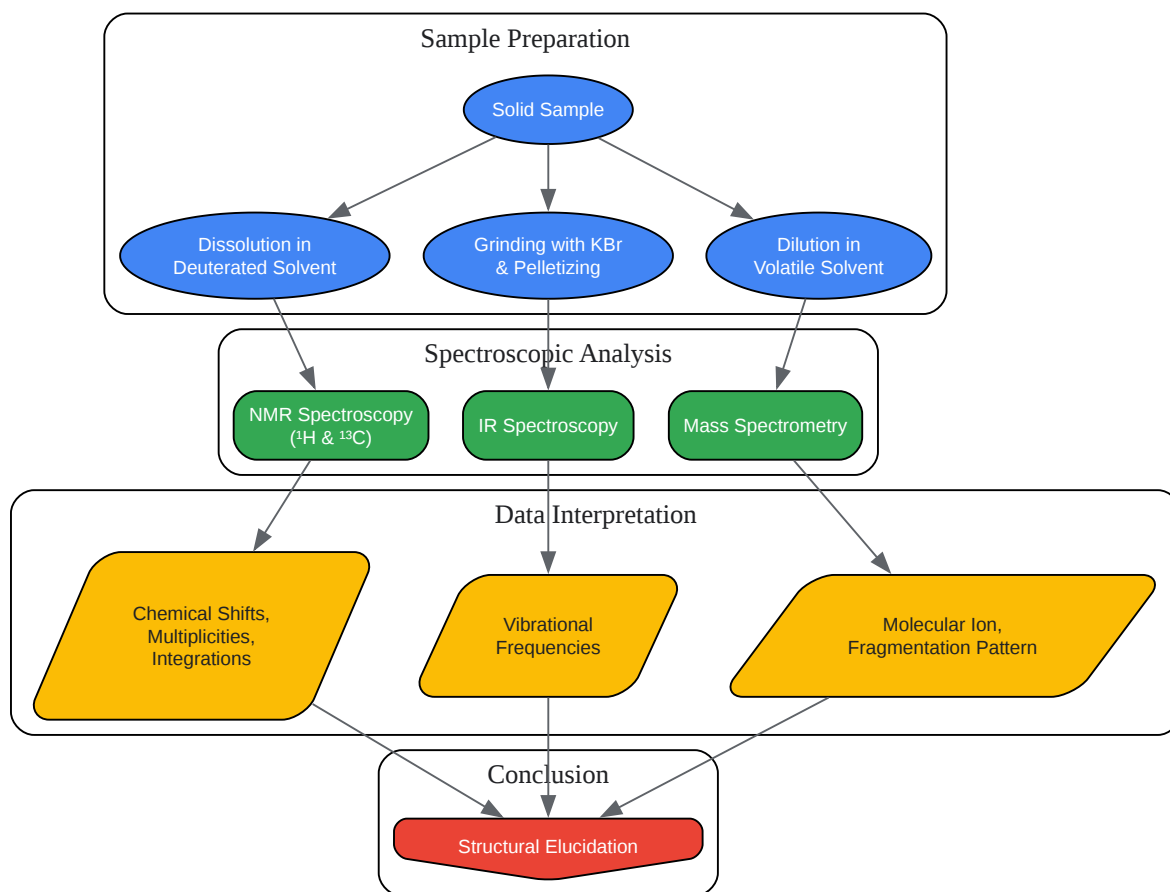
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
 - The solvent should be volatile and compatible with the ESI source.
- Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).^{[3][4]}
- Infusion and Ionization:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
 - The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- Mass Analysis:
 - The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).^{[5][6]}
 - The detector records the abundance of each ion.
- Data Acquisition:
 - Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
 - For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.^{[3][4]}

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the spectroscopic analysis of **prop-1-ene-1-sulfonamide**.

Caption: Chemical structure of **Prop-1-ene-1-sulfonamide**.



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Caption: Generalized workflow for spectroscopic analysis.

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